1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound that features a pyrrolidine ring attached to a thiophene ring via an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of thiophene-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of a Lewis acid catalyst such as zinc chloride (ZnCl₂) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or iodine (I₂) can be used for halogenation reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of 1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone.
Pyrrolidine: Another precursor that forms the pyrrolidine ring in the compound.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
This compound is unique due to its combination of a thiophene ring and a pyrrolidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties .
Properties
IUPAC Name |
1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-8(12)11-6-2-4-9(11)10-5-3-7-13-10/h3,5,7,9H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUZVAPWBYNJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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